3-Bromo-5-hydroxybenzenesulfonamide
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Overview
Description
3-Bromo-5-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6BrNO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 3-position and a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxybenzenesulfonamide typically involves the bromination of 5-hydroxybenzenesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted benzenesulfonamides.
- Oxidation reactions yield benzenesulfonyl derivatives.
- Reduction reactions yield benzenesulfonamide derivatives .
Scientific Research Applications
3-Bromo-5-hydroxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anticancer properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its sulfonamide group
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxybenzenesulfonamide is primarily related to its sulfonamide group. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
- 3-Bromo-4-hydroxybenzenesulfonamide
- 3-Bromo-5-methoxybenzenesulfonamide
- 3-Chloro-5-hydroxybenzenesulfonamide
Comparison: 3-Bromo-5-hydroxybenzenesulfonamide is unique due to the presence of both bromine and hydroxyl groups, which provide distinct reactivity and potential for further functionalization. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H6BrNO3S |
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Molecular Weight |
252.09 g/mol |
IUPAC Name |
3-bromo-5-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6BrNO3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChI Key |
JNXYYHABNSYLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Br)O |
Origin of Product |
United States |
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